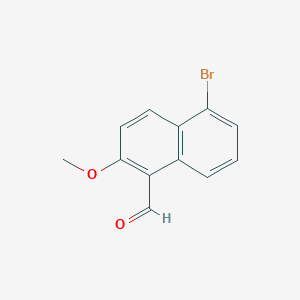

5-Bromo-2-methoxy-1-naphthaldehyde

Description

5-Bromo-2-methoxy-1-naphthaldehyde (CAS: Not explicitly provided in evidence) is a naphthalene derivative featuring a bromine atom at position 5, a methoxy group at position 2, and an aldehyde functional group at position 1. This compound is structurally significant due to its combination of electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which influence its electronic and steric properties. The aldehyde group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications such as the preparation of Schiff bases or heterocyclic compounds .

Properties

Molecular Formula |

C12H9BrO2 |

|---|---|

Molecular Weight |

265.10 g/mol |

IUPAC Name |

5-bromo-2-methoxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H9BrO2/c1-15-12-6-5-9-8(10(12)7-14)3-2-4-11(9)13/h2-7H,1H3 |

InChI Key |

QTMYWAKCQWXPDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC=C2)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Bromination of Methyl 6-Methoxy-1-naphthoate Followed by Hydrolysis

Another method involves the regioselective bromination of methyl 6-methoxy-1-naphthoate, which can be converted to the corresponding aldehyde after further transformations:

-

- Bromine (0.5 to 0.6 mol per mol of substrate) is used to brominate methyl 6-methoxy-1-naphthoate.

- The reaction is carried out in the presence of an oxidant capable of regenerating bromine from hydrogen bromide, such as manganese dioxide, cerium (IV) salts, alkali metal bromates, or peroxy compounds.

- Solvents used are water-miscible lower aliphatic carboxylic acids or alcohols (e.g., acetic acid or lower alcohols).

-

- High yield (~90%) and high purity (>98% GC content) of methyl 5-bromo-6-methoxy-1-naphthoate.

- Environmentally friendly due to reduced hydrogen bromide pollution and avoidance of chlorinated solvents.

-

- The methyl ester can be hydrolyzed and then converted to the aldehyde functionality through standard organic transformations (e.g., reduction and oxidation steps).

This bromination process is industrially scalable and eco-friendly, providing a reliable route to bromo-methoxynaphthalene derivatives.

Alternative Synthetic Routes via Grignard and Chlorination Reactions

A multi-step synthetic route to related methoxynaphthaldehydes involves:

- Preparation of 2-methoxy-1-naphthaldehyde as a starting material.

- Reduction to (2-methoxynaphthalen-1-yl)methanol using sodium borohydride in tetrahydrofuran at 0°C.

- Conversion of the alcohol to the corresponding chloride using thionyl chloride at 0°C to room temperature.

- Further functionalization can introduce bromine substituents at desired positions.

This approach allows for structural diversification and fine control of substitution patterns on the naphthalene ring.

Synthesis via Diazo Compounds and Halogenation

More complex synthetic strategies involve:

- Reaction of 2-methoxy-1-naphthaldehyde with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate in methanol.

- Subsequent iodination and purification steps.

- Use of boron tribromide to introduce bromine substituents selectively.

These methods are more specialized and suited for advanced synthetic applications, enabling the preparation of halogenated methoxynaphthaldehydes with high regioselectivity.

Summary of Preparation Methods

Research Results and Observations

The Vilsmeier-Haack reaction is a robust and widely used method for introducing aldehyde groups on aromatic rings, including halogenated methoxynaphthalenes. The reaction tolerates the presence of bromine and methoxy substituents without significant side reactions.

Bromination of methoxynaphthoate esters in the presence of oxidants prevents accumulation of hydrogen bromide, improving yield and environmental profile. This method achieves high purity and yield, making it suitable for scale-up.

Reduction of aldehydes to alcohols followed by chlorination provides versatile intermediates for further functionalization, including bromination. This route is useful when direct bromination of the aldehyde is challenging.

Use of diazo compounds and boron tribromide enables selective halogenation and functionalization, which can be tailored for complex molecules and derivatives of 5-bromo-2-methoxy-1-naphthaldehyde.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-1-naphthaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.

Major Products Formed

Substitution: Formation of substituted naphthaldehyde derivatives.

Oxidation: Formation of 5-bromo-2-methoxy-1-naphthoic acid.

Reduction: Formation of 5-bromo-2-methoxy-1-naphthalenemethanol.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-bromo-2-methoxy-1-naphthaldehyde typically involves the bromination of 2-methoxy-1-naphthaldehyde, followed by appropriate purification methods such as column chromatography. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the compound. For instance, a study demonstrated the successful synthesis of this compound using a method involving refluxing with phosphoryl chloride in dry toluene, yielding a high-purity product confirmed through spectroscopic analysis .

Biological Applications

Antimicrobial Activity

Research indicates that 5-bromo-2-methoxy-1-naphthaldehyde exhibits antimicrobial properties against various pathogens. Its derivatives have been tested for efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at certain concentrations . This suggests potential applications in developing new antimicrobial agents.

Agricultural Applications

In agricultural research, 5-bromo-2-methoxy-1-naphthaldehyde has been identified as an inhibitor of strigolactone signaling pathways in plants. This inhibition can restore growth in rice tillering buds suppressed by strigolactones, indicating its potential use in crop management to enhance yields . Such findings could lead to the development of new agricultural treatments that manipulate plant growth regulators.

Sensor Applications

Fluorescent Chemosensors

The compound has been utilized in the design of fluorescent chemosensors for detecting metal ions such as aluminum. For example, a study synthesized rhodamine derivatives incorporating 5-bromo-2-methoxy-1-naphthaldehyde, which were capable of selectively detecting aluminum ions through fluorescence changes . The reversible nature of this detection mechanism enhances its applicability in environmental monitoring.

Anion Detection

Additionally, the compound has been explored for its ability to detect anions in solution. Its derivatives demonstrated significant colorimetric responses when exposed to specific anions, making them suitable candidates for developing sensitive detection systems for environmental and biological applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against pathogens like Staphylococcus aureus and E. coli |

| Agricultural Use | Inhibits strigolactone signaling; promotes rice tillering growth |

| Fluorescent Sensors | Detects aluminum ions with fluorescence changes |

| Anion Detection | Colorimetric response to specific anions |

Case Studies

- Antimicrobial Testing : A series of experiments evaluated the antimicrobial efficacy of 5-bromo-2-methoxy-1-naphthaldehyde derivatives against various bacterial strains. Results indicated a dose-dependent inhibition, with some derivatives outperforming traditional antibiotics .

- Agricultural Impact Study : Field trials were conducted using 5-bromo-2-methoxy-1-naphthaldehyde on rice crops. The application resulted in enhanced tiller growth compared to untreated controls, demonstrating its potential as a growth regulator .

- Sensor Development : Researchers developed a chemosensor based on 5-bromo-2-methoxy-1-naphthaldehyde that successfully detected aluminum ions in aqueous solutions. The sensor showed high sensitivity and selectivity, making it a promising tool for environmental monitoring .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-1-naphthaldehyde involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of strigolactone signaling, a plant hormone pathway. The compound inhibits the interaction between the strigolactone receptor protein D14 and its downstream signaling partners, thereby modulating plant growth and development .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 5-Bromo-2-methoxy-1-naphthaldehyde and related compounds:

Reactivity and Electronic Effects

- Aldehyde vs. Non-Aldehyde Derivatives: The presence of the aldehyde group in 5-Bromo-2-methoxy-1-naphthaldehyde distinguishes it from non-aldehyde analogs like 2-Bromo-1-methoxynaphthalene. The aldehyde enables nucleophilic additions (e.g., forming imines), whereas bromo-methoxy naphthalenes without aldehydes are typically used in cross-coupling reactions .

- Substituent Positioning : In 5-Bromo-2-methoxy-1-naphthaldehyde, bromine (electron-withdrawing) and methoxy (electron-donating) groups are para to each other on the naphthalene ring, creating a polarized electronic environment. This contrasts with 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, where fluorine (electron-withdrawing) and hydroxyl (electron-donating) groups are ortho, leading to intramolecular hydrogen bonding and altered solubility .

Key Research Findings

- Reactivity in Cross-Coupling : Brominated naphthalenes (e.g., 2-Bromo-1-methoxynaphthalene) show efficacy in Suzuki-Miyaura reactions, but the aldehyde group in 5-Bromo-2-methoxy-1-naphthaldehyde may necessitate protective strategies during metal-catalyzed reactions .

- Solubility Trends : Methoxy and hydroxyl groups enhance solubility in polar solvents. For example, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde is more water-soluble than 5-Bromo-2-methoxy-1-naphthaldehyde due to its hydroxyl group .

Limitations and Contradictions

- Electronic Effects : The methoxy group’s electron-donating nature in 5-Bromo-2-methoxy-1-naphthaldehyde may partially counteract the bromine’s electron-withdrawing effect, complicating predictions of reactivity compared to analogs with only electron-withdrawing substituents .

Q & A

Q. What are the challenges in scaling up the synthesis of 5-Bromo-2-methoxy-1-naphthaldehyde while maintaining yield and purity?

- Methodological Answer : Key issues include:

- Exothermic Reactions : Use jacketed reactors for temperature control.

- Purification : Employ column chromatography or recrystallization (e.g., ethyl acetate/hexane).

- Byproduct Management : Monitor for debromination or aldol condensation byproducts via TLC/GC-MS .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.